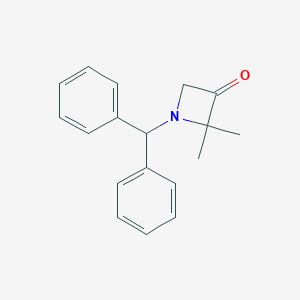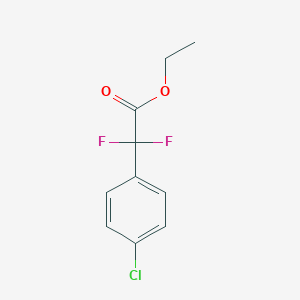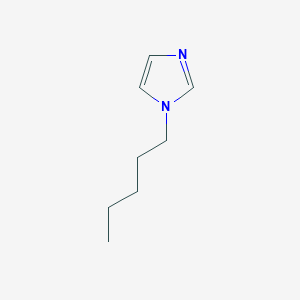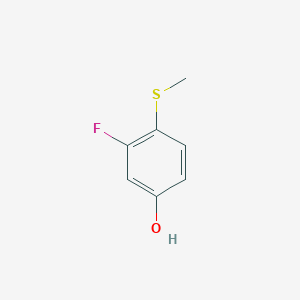
3-Fluoro-4-(methylthio)phenol
Übersicht
Beschreibung
3-Fluoro-4-(methylthio)phenol (FMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenol and contains a fluorine atom and a methylthio group. FMP has been synthesized using several methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors Development
A study on salicylaldehyde-based hydrazones, including derivatives closely related to 3-Fluoro-4-(methylthio)phenol, demonstrated their application as fluorescent "turn on" chemosensors for Al3+ ions. These hydrazones exhibit significant fluorescence enhancement and selectivity towards Al3+, with potential applications in living cell imaging. This research highlights the importance of such compounds in monitoring aluminum ions in biological contexts (Rahman et al., 2017).
Synthesis and Characterization
The synthetic techniques and characterization of 3-Fluorin-4-cyanogens group phenol, a crucial intermediate for producing fluoride liquid crystal compounds, were explored, indicating its indispensability in the development of liquid crystal technologies (Z. Ping, 2005).
Practical Synthesis Applications
Research on the practical syntheses of 4-Fluoro-2-(methylthio)benzylamine and its derivatives, which share a structural resemblance to this compound, underscores the relevance of these compounds in synthesizing sulfones and sulfonamides, with implications for drug development and organic chemistry (Perlow et al., 2007).
Advanced Material Applications
The synthesis and application of fluorinated phenol derivatives in Schiff base chemistry for antifungal effects present another facet of research involving this compound analogs. These studies suggest the potential of fluorinated phenolic compounds in biomedical applications, particularly in developing new antifungal agents (Carreño et al., 2018).
Environmental Applications
Investigations into fluorine-substituted phenolic ionic liquids for CO2 capture highlight the environmental applications of this compound derivatives. These ionic liquids exhibit high CO2 absorption capacities, showcasing their potential in addressing climate change through carbon capture technologies (Xiao-min Zhang et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
3-Fluoro-4-(methylthio)phenol is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . This reaction involves the formation of new carbon–carbon bonds, which can lead to the synthesis of a wide variety of organic compounds . The downstream effects of these reactions can vary widely depending on the specific compounds being synthesized.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide variety of organic compounds . The specific molecular and cellular effects of these compounds would depend on their individual properties and functions.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the SM coupling reaction can be affected by the pH, temperature, and the presence of certain catalysts . Additionally, the stability of the compound may be influenced by factors such as light, heat, and the presence of oxygen .
Biochemische Analyse
Biochemical Properties
It is known that this compound can participate in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process
Molecular Mechanism
It is known to participate in Suzuki–Miyaura cross-coupling reactions, which involve the formation of a new carbon-carbon bond via a palladium catalyst
Eigenschaften
IUPAC Name |
3-fluoro-4-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRZAHZGIBFUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

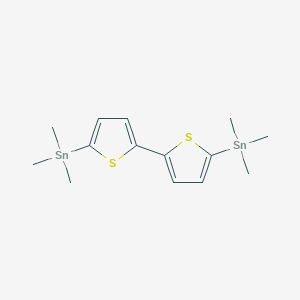
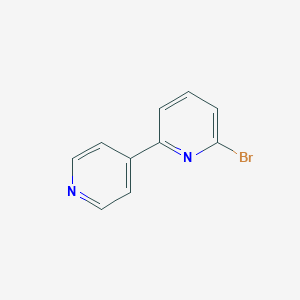
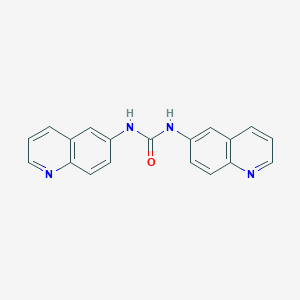
![(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B178230.png)
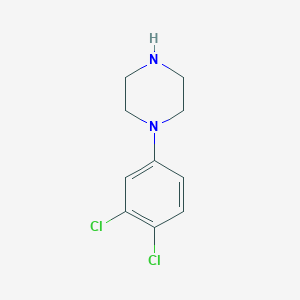
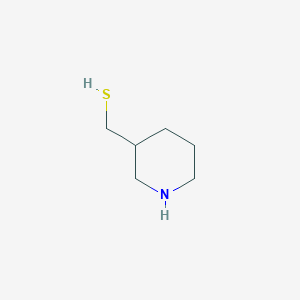
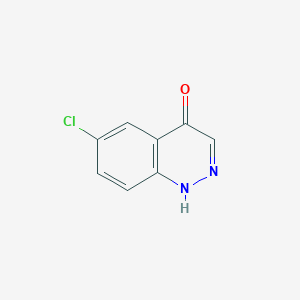
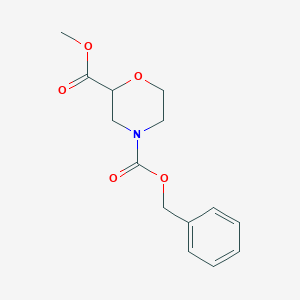

![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B178245.png)
